molecular formula C10H11ClO2 B1420612 3-(4-Chloro-3-methylphenyl)propanoic acid CAS No. 1086386-05-1

3-(4-Chloro-3-methylphenyl)propanoic acid

Cat. No.: B1420612
CAS No.: 1086386-05-1
M. Wt: 198.64 g/mol
InChI Key: PCLIPGMIRVJYFB-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H11ClO2 It is a derivative of propanoic acid, where the phenyl ring is substituted with a chlorine atom at the fourth position and a methyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chloro-3-methylphenyl)propanoic acid typically involves the Friedel-Crafts alkylation of 4-chloro-3-methylbenzene with propanoic acid derivatives. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows:

    Friedel-Crafts Alkylation:

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Chloro-3-methylphenyl)propanoic acid undergoes various chemical reactions, including:

  • Oxidation:

    • Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
    • Conditions: Acidic or basic medium
    • Products: Corresponding carboxylic acids or ketones
  • Reduction:

    • Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
    • Conditions: Anhydrous solvents
    • Products: Alcohols or alkanes
  • Substitution:

    • Reagents: Halogenating agents (e.g., SOCl2, PCl5)
    • Conditions: Room temperature to reflux
    • Products: Halogenated derivatives

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Thionyl chloride at room temperature

Major Products:

    Oxidation: this compound to this compound derivatives

    Reduction: 3-(4-Chloro-3-methylphenyl)propanol

    Substitution: 3-(4-Chloro-3-methylphenyl)propionyl chloride

Scientific Research Applications

3-(4-Chloro-3-methylphenyl)propanoic acid has several applications in scientific research:

  • Chemistry:

    • Used as an intermediate in the synthesis of more complex organic molecules.
    • Employed in the study of reaction mechanisms and kinetics.
  • Biology:

    • Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
  • Medicine:

    • Explored as a precursor for the development of pharmaceutical compounds.
    • Studied for its potential therapeutic effects in various diseases.
  • Industry:

    • Utilized in the production of specialty chemicals and materials.
    • Applied in the formulation of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

  • Molecular Targets:

    • Enzymes involved in metabolic pathways
    • Receptors on cell membranes
  • Pathways Involved:

    • Inhibition of enzyme activity
    • Modulation of receptor signaling pathways

Comparison with Similar Compounds

3-(4-Chloro-3-methylphenyl)propanoic acid can be compared with other similar compounds, such as:

  • 3-(4-Chlorophenyl)propanoic acid:

    • Similar structure but lacks the methyl group at the third position.
    • Different reactivity and biological activity.
  • 3-(4-Methylphenyl)propanoic acid:

    • Similar structure but lacks the chlorine atom at the fourth position.
    • Different chemical properties and applications.
  • 3-(4-Methoxyphenyl)propanoic acid:

    • Similar structure but has a methoxy group instead of a chlorine atom.
    • Different solubility and reactivity.

Uniqueness: The presence of both chlorine and methyl substituents on the phenyl ring of this compound imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(4-chloro-3-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-7-6-8(2-4-9(7)11)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLIPGMIRVJYFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675433
Record name 3-(4-Chloro-3-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086386-05-1
Record name 3-(4-Chloro-3-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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